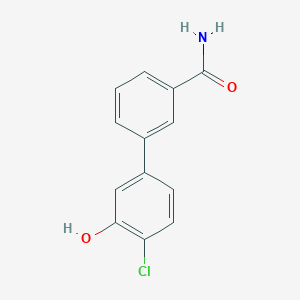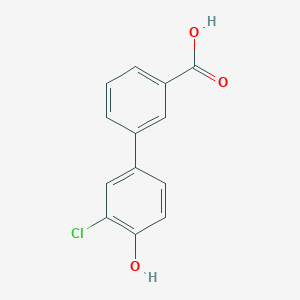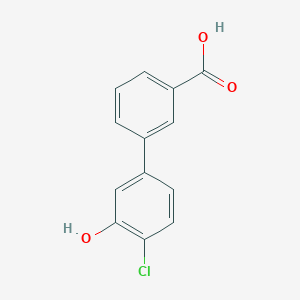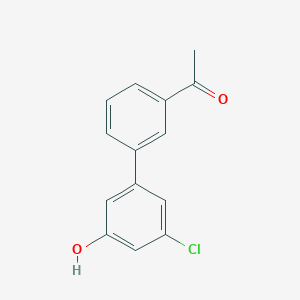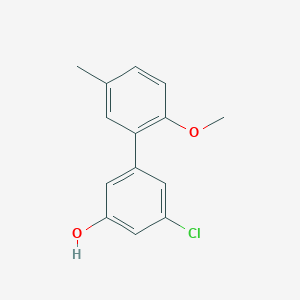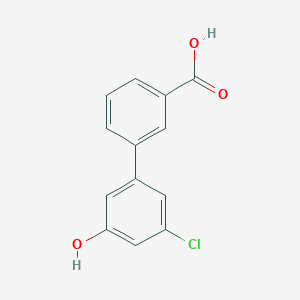
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95%, also known as 2-CMMP, is an organic compound commonly used in the field of synthetic organic chemistry. This compound is widely used in the research and development of various drugs, as well as in the synthesis of various organic compounds. 2-CMMP is a highly reactive compound, and its properties make it an ideal choice for a variety of laboratory experiments and applications.
Applications De Recherche Scientifique
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% has a wide range of scientific research applications. It is used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of various polymers, such as polyurethanes and polyesters. In addition, it is used in the synthesis of various catalysts, such as Lewis acids and organometallic complexes.
Mécanisme D'action
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% is a highly reactive compound and can be used as a catalyst in a variety of reactions. The most common reaction is the nucleophilic substitution reaction, which involves the replacement of a hydrogen atom in the molecule with an electron-rich species. This reaction is used in the synthesis of various organic compounds, as well as in the synthesis of various polymers.
Biochemical and Physiological Effects
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other compounds. In addition, it has been shown to be a potent inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids in the body.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% is a highly reactive compound and is relatively easy to synthesize in the laboratory. It is also relatively inexpensive, making it an ideal choice for a variety of laboratory experiments and applications. However, it can be toxic if handled improperly and should be handled with care. In addition, its reactivity can lead to the formation of unwanted byproducts, which can affect the results of experiments.
Orientations Futures
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% has a wide range of potential applications in the fields of synthetic organic chemistry and drug discovery. It can be used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. In addition, it can be used in the synthesis of various polymers, such as polyurethanes and polyesters. Furthermore, it can be used in the synthesis of various catalysts, such as Lewis acids and organometallic complexes. Finally, it can be used in the development of new drugs and therapies by targeting specific enzymes and pathways involved in disease.
Méthodes De Synthèse
The synthesis of 2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% is a relatively simple process. It can be synthesized by the reaction of 2-chloro-4-methoxy-5-methylphenol with a base, such as sodium hydroxide, in aqueous solution. The reaction is carried out at room temperature and is complete in a few hours. The product is then isolated by filtration and recrystallized from a suitable solvent.
Propriétés
IUPAC Name |
2-chloro-4-(2-methoxy-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-3-6-14(17-2)11(7-9)10-4-5-13(16)12(15)8-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGZIKZAZYCCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685962 |
Source


|
| Record name | 3-Chloro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol | |
CAS RN |
1261951-44-3 |
Source


|
| Record name | 3-Chloro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







